Fmoc-D-Asn(Trt)-OH

Übersicht

Beschreibung

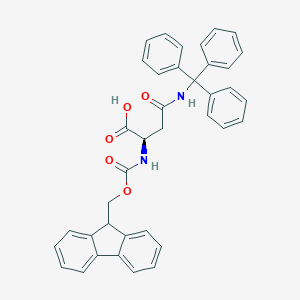

Fmoc-D-Asn(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C38H32N2O5 and its molecular weight is 596.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fmoc-D-Asn(Trt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The role of this compound is to add a D-asparagine amino acid residue to the C-terminal of the peptide chain .

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of this compound is removed, allowing the D-asparagine amino acid residue to be added to the peptide chain. The Trt (trityl) group serves as a protective group for the asparagine side chain during this process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By adding a D-asparagine residue to the peptide chain, this compound can influence the structure and function of the resulting peptide. The downstream effects of this can vary widely depending on the specific peptide being synthesized .

Pharmacokinetics

It’s worth noting that the compound’s properties, such as its stability and solubility, can influence its effectiveness in peptide synthesis .

Result of Action

The molecular effect of this compound’s action is the addition of a D-asparagine residue to a peptide chain . This can have various cellular effects depending on the specific peptide being synthesized and its role in the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability can be affected by temperature, with optimal storage temperatures being between 2-8°C . Additionally, the compound’s effectiveness in peptide synthesis can be influenced by the solvent used, with this compound showing excellent swelling properties in a wide range of solvents from toluene to water .

Biologische Aktivität

Fmoc-D-Asn(Trt)-OH (N-Fmoc-N4-trityl-D-asparagine) is a protected amino acid widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group for protection of the amine and a trityl (Trt) group for protection of the side chain, which enhances its stability and solubility during the synthesis process. This article explores the biological activity, synthesis protocols, and relevant research findings associated with this compound.

- Molecular Formula : C₃₈H₃₂N₂O₅

- Molecular Weight : 596.68 g/mol

- CAS Number : 132388-59-1

- Solubility : this compound is soluble in common organic solvents used in peptide synthesis, such as DMF and NMP, making it suitable for various coupling reactions.

Synthesis and Coupling Efficiency

The synthesis of peptides incorporating this compound typically involves the following steps:

- Resin Preparation : The resin is first treated with thionyl chloride to activate it.

- Coupling Reaction : this compound is coupled to the resin using coupling agents like HATU or DIC/HOBt, typically at a concentration of 0.6 mmol with 2.4 mmol of DIPEA in DCM .

- Deprotection : The Trt group is removed using 95% TFA, usually within 1-3 hours depending on the position of Asn in the peptide sequence .

Antimycobacterial Properties

Recent studies have highlighted the potential of peptides synthesized using this compound as antimycobacterial agents. For instance, wollamide B analogs synthesized through SPPS exhibited significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis with IC50 values of 0.6 µM and 3.1 µM respectively . These findings suggest that incorporating this compound in peptide sequences can enhance biological activity against these pathogens.

Stability and Pharmacokinetics

Research has shown that peptides containing this compound demonstrate good plasma stability and solubility, which are critical factors for drug development. For example, compounds derived from wollamide B displayed high plasma stability (90% remaining in mouse plasma) and favorable aqueous solubility (151 µg/mL) while maintaining low cytotoxicity against human HepG2 cells (IC50 = 56 µM) .

Study on Peptide Synthesis

In a study focused on synthesizing a burkholdine analogue, this compound was utilized effectively to enhance yield and purity of the final peptide product. The study emphasized that using this protected amino acid resulted in significantly purer peptides compared to other derivatives .

Comparative Analysis Table

| Property | This compound | Other Asparagine Derivatives |

|---|---|---|

| Solubility in DMF | High | Moderate |

| Coupling Efficiency | High | Variable |

| Deprotection Time | 1-3 hours | Longer for some derivatives |

| Antimycobacterial Activity (Mtb) | IC50 = 0.6 µM | Varies |

| Cytotoxicity (HepG2 cells) | IC50 = 56 µM | Varies |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asn(Trt)-OH is predominantly used as a building block in solid-phase peptide synthesis. Its fluorene-based protection group allows for efficient coupling and deprotection steps, leading to high-purity peptides. The trityl group protects the side chain of asparagine, preventing unwanted side reactions during synthesis, particularly with carbodiimide reagents .

Case Study: Cyclic Peptide Synthesis

A study demonstrated the successful incorporation of this compound in the synthesis of cyclic peptides using a one-pot disulfide-driven method. The research highlighted how the compound facilitated the formation of cyclic structures while minimizing racemization and side reactions during the elongation process .

Drug Development

Peptide-Based Drug Formulation

The compound plays a significant role in developing peptide-based therapeutics. Its stability and ability to form complex structures make it an ideal candidate for modifying peptide sequences to enhance bioactivity and pharmacokinetics .

Case Study: Targeted Therapies

Research has shown that peptides synthesized with this compound can be effectively used in targeted therapies for cancer treatment. These peptides can be engineered to bind specifically to tumor markers, thus delivering cytotoxic agents directly to cancer cells while sparing healthy tissues .

Bioconjugation

Facilitating Biomolecule Attachment

this compound is also employed in bioconjugation processes, where it aids in attaching peptides to other biomolecules such as antibodies or enzymes. This application is crucial for developing diagnostic agents and targeted delivery systems in therapeutic contexts .

Case Study: Diagnostic Agents

In a recent study, researchers utilized this compound in the synthesis of peptide conjugates for imaging applications in cancer diagnostics. The conjugates demonstrated enhanced binding affinity to cancer cells, showcasing the potential of this compound in improving diagnostic accuracy .

Neuroscience Research

Studying Neuropeptides

The compound's utility extends into neuroscience, where it is used to study neuropeptides involved in brain function and behavior. By incorporating this compound into neuropeptide sequences, researchers can investigate the roles these peptides play in neurobiology and potential therapeutic targets for neurological disorders .

Protein Engineering

Designing Functional Proteins

this compound is valuable in protein engineering efforts aimed at designing proteins with specific functionalities. Its incorporation into protein structures allows scientists to tailor properties such as stability and activity for various biotechnological applications .

Analyse Chemischer Reaktionen

Coupling Reactions

Fmoc-D-Asn(Trt)-OH participates in peptide bond formation via standard carbodiimide- or uronium-based activation. The Trt group on the asparagine side chain prevents dehydration side reactions during activation, particularly with carbodiimides like DCC or DIC .

Reaction Conditions

| Parameter | Details |

|---|---|

| Activation Reagents | HOBt/DIC, HATU/DIPEA, or TBTU/HOAt |

| Solubility | Readily dissolves in DMF, NMP, or DCM (>50 mM) |

| Coupling Efficiency | >99% yield under standard SPPS conditions |

The D-configuration at the α-carbon ensures enantioselective incorporation into peptides, reducing racemization risks compared to unprotected asparagine .

Fmoc Removal

The Nα-Fmoc group is cleaved under basic conditions (20% piperidine in DMF), leaving the Trt-protected side chain intact .

Trt Group Removal

The Nγ-Trt group is selectively cleaved with 95% trifluoroacetic acid (TFA):

- Standard Conditions : 1–3 hours at 25°C .

- N-Terminal Asn(Trt) : Requires extended deprotection (2+ hours) due to steric hindrance .

No side reactions (e.g., Trp alkylation) are observed during TFA treatment, ensuring peptide integrity .

Side Reaction Mitigation

The Trt group prevents:

- Dehydration : Converts asparagine to aspartimide or nitrile byproducts during activation .

- Base-Induced Cyclization : Stabilizes the amide side chain under basic Fmoc-deprotection conditions .

Comparative studies show peptides synthesized with this compound exhibit 15–20% higher purity than those using unprotected Fmoc-Asn-OH .

Stereochemical Considerations

The D-configuration introduces resistance to proteolytic degradation, enhancing peptide stability in biological systems . Enzymatic assays confirm minimal cross-reactivity with L-specific proteases .

Analytical Data

| Property | Value | Source |

|---|---|---|

| Purity (HPLC) | ≥99.0% | |

| Melting Point | 201–204°C | |

| Solubility in DMF | 50 mM (clear solution) | |

| Chiral Purity | ≥99.7% enantiomeric excess |

Stability and Storage

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647445 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180570-71-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9EUZ5N47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.